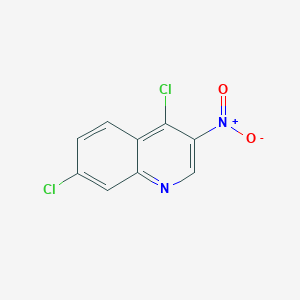

4,7-Dichlor-3-nitrochinolin

Übersicht

Beschreibung

4,7-Dichloro-3-nitroquinoline is a useful research compound. Its molecular formula is C9H4Cl2N2O2 and its molecular weight is 243.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,7-Dichloro-3-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dichloro-3-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Chinolinen

Chinoline, einschließlich 4,7-Dichlor-3-nitrochinolin, haben sich aufgrund ihrer vielfältigen Anwendungen in der Medizin, der synthetischen organischen Chemie sowie in der industriellen Chemie zu wichtigen Verbindungen entwickelt . Sie werden bei der Synthese einer Vielzahl von chemischen Verbindungen eingesetzt und tragen zur Entwicklung neuer Medikamente und Materialien bei .

Grüne und nachhaltige chemische Prozesse

In den letzten Jahren besteht eine gesellschaftliche Erwartung, dass Chemiker grünere und nachhaltigere chemische Prozesse entwickeln . Chinoline, einschließlich this compound, spielen in diesem Bereich eine bedeutende Rolle. Sie werden in grünen und sauberen Synthesen unter Verwendung alternativer Reaktionsmethoden eingesetzt .

Mikrowellengestützte Synthese

Chinoline werden in der mikrowellengestützten Synthese eingesetzt, einer Art der grünen Chemie . Dieses Verfahren reduziert die Reaktionszeiten und erhöht den Ertrag, was es zu einem effizienten und umweltfreundlichen Ansatz macht .

Katalysator in chemischen Reaktionen

Chinoline werden als Katalysatoren in verschiedenen chemischen Reaktionen verwendet . Sie können recycelt und wiederverwendet werden, was zur Nachhaltigkeit der chemischen Prozesse beiträgt .

Lösungsmittelfreie Reaktionsbedingungen

Chinoline werden in lösungsmittelfreien Reaktionsbedingungen eingesetzt, einem weiteren Aspekt der grünen Chemie . Dieser Ansatz reduziert die Verwendung schädlicher Lösungsmittel, wodurch der Prozess sicherer und umweltfreundlicher wird .

Einsatz in ionischen Flüssigkeiten

Chinoline werden in ionischen Flüssigkeiten verwendet, die Salze im flüssigen Zustand sind . Diese Flüssigkeiten werden als Lösungsmittel in einer Vielzahl von chemischen Prozessen verwendet .

Ultraschallgestützte Synthese

Chinoline werden in der ultraschallgestützten Synthese eingesetzt . Dieses Verfahren verwendet Ultraschallwellen, um chemische Reaktionen zu beschleunigen, wodurch der Prozess effizienter wird .

Photokatalytische Synthese

Chinoline werden in der photokatalytischen Synthese eingesetzt . Dieses Verfahren nutzt Licht, um eine Reaktion in Gegenwart eines Katalysators zu beschleunigen .

Wirkmechanismus

Target of Action

Quinoline-based compounds, which include 4,7-dichloro-3-nitroquinoline, are known to have a broad spectrum of bio-responses .

Mode of Action

Quinoline derivatives, however, are known to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Result of Action

Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer effects .

Eigenschaften

IUPAC Name |

4,7-dichloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAUZCISBSMGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702205 | |

| Record name | 4,7-Dichloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22931-74-4 | |

| Record name | 4,7-Dichloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

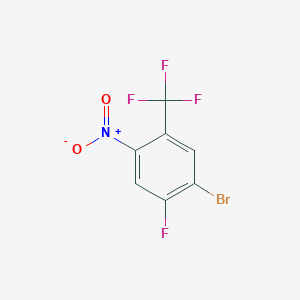

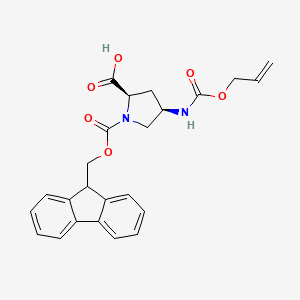

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thiazolecarboxylic acid, 4-[(4-pyridinylamino)carbonyl]-](/img/structure/B1505222.png)

![6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1505246.png)